Aurein 5.2
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Overview
Description
Aurein 5.2 is an antibiotic antimicrobial peptide derived from the skin secretions of the Australian green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis) . This peptide exhibits potent antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurein 5.2 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and uses advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Aurein 5.2 undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with enhanced properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Aurein 5.2 has a wide range of scientific research applications, including:
Mechanism of Action
Aurein 5.2 exerts its antimicrobial effects primarily through membrane disruption. The peptide interacts with the lipid bilayer of microbial cell membranes, leading to membrane permeabilization and cell lysis . This mechanism involves the formation of pores or channels in the membrane, which disrupts the integrity of the cell and ultimately results in cell death . Additionally, this compound can modulate immune responses by interacting with immune cells and influencing cytokine production .
Comparison with Similar Compounds
Similar Compounds
Aurein 2.5: A related peptide with activity against fungal pathogens.
K-aurein: A derivative of Aurein 1.2 with enhanced antifungal activity.
Uniqueness of Aurein 5.2
This compound stands out due to its broad-spectrum antimicrobial activity and its potential for therapeutic applications. Its unique amino acid sequence and structure contribute to its potent activity and make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C110H194N28O32S |
---|---|
Molecular Weight |
2453.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C110H194N28O32S/c1-21-61(15)87(134-101(160)76(53-140)130-100(159)75(52-139)129-94(153)68(36-42-171-20)123-96(155)71(44-56(5)6)121-80(143)48-114)104(163)117-51-83(146)120-66(31-23-26-37-111)93(152)118-63(17)90(149)126-70(43-55(3)4)92(151)116-49-81(144)115-50-82(145)122-72(45-57(7)8)98(157)135-88(62(16)22-2)107(166)133-86(60(13)14)106(165)128-74(47-84(147)148)99(158)132-85(59(11)12)105(164)127-73(46-58(9)10)97(156)125-69(33-25-28-39-113)108(167)137-40-29-35-79(137)103(162)124-67(32-24-27-38-112)95(154)136-89(65(19)142)109(168)138-41-30-34-78(138)102(161)119-64(18)91(150)131-77(54-141)110(169)170/h55-79,85-89,139-142H,21-54,111-114H2,1-20H3,(H,115,144)(H,116,151)(H,117,163)(H,118,152)(H,119,161)(H,120,146)(H,121,143)(H,122,145)(H,123,155)(H,124,162)(H,125,156)(H,126,149)(H,127,164)(H,128,165)(H,129,153)(H,130,159)(H,131,150)(H,132,158)(H,133,166)(H,134,160)(H,135,157)(H,136,154)(H,147,148)(H,169,170)/t61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
OUQQEAWDPFLIGN-HMTBZLFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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